1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Description

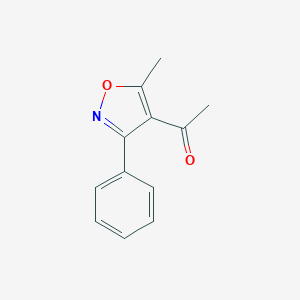

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHDEBMXBDBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312475 | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-42-1 | |

| Record name | 19212-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone (CAS 19212-42-1), a heterocyclic ketone belonging to the isoxazole class of compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This guide synthesizes the available chemical, physical, and biological data for this specific molecule. It includes a proposed synthetic pathway with a detailed experimental protocol, a summary of its physical and chemical properties, and a discussion of its potential biological activities, particularly as an antimicrobial agent. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its known physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 19212-42-1 | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Melting Point | 51-53°C | [1] |

| Boiling Point | 338.6°C at 760 mmHg | [1] |

| Flash Point | 158.6°C | [1] |

| Solubility | 2300 ppm at 25°C | [1] |

| Density | 0.970 g/ml (20°C) | [1] |

Synthesis

A closely related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been synthesized from benzaldehyde oxime and ethyl acetoacetate. By substituting acetylacetone (pentane-2,4-dione) for ethyl acetoacetate, the target molecule, this compound, can be synthesized.

Proposed Synthetic Pathway

The proposed synthesis involves the in-situ generation of benzonitrile oxide from benzaldehyde oxime, which then undergoes a cycloaddition reaction with acetylacetone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and has not been experimentally validated.

Materials:

-

Benzaldehyde oxime

-

Acetylacetone (Pentane-2,4-dione)

-

Chloramine-T trihydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (1.0 eq) in ethanol.

-

Addition of Reactants: To this solution, add acetylacetone (1.2 eq).

-

Initiation of Cycloaddition: Slowly add a solution of Chloramine-T trihydrate (1.1 eq) in ethanol to the reaction mixture at room temperature. The addition should be dropwise to control the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white crystalline solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Activity

While specific biological data for this compound is limited in peer-reviewed literature, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Antimicrobial Activity

Commercial suppliers indicate that this compound is used as a preservative and for controlling microbial fouling in various industrial applications, which strongly suggests it possesses antimicrobial properties.[1] The isoxazole ring is a key feature in several antibacterial and antifungal drugs. The mechanism of action for antimicrobial isoxazoles can vary, but often involves the inhibition of essential cellular processes in microorganisms.

| Potential Antimicrobial Activity | Target Microorganisms |

| Antibacterial | Gram-positive and Gram-negative bacteria |

| Antifungal | Various fungal species |

Other Potential Biological Activities

Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antiviral

-

Anticonvulsant

Further research is required to determine if this compound exhibits any of these other activities.

Experimental Workflows

Given the lack of specific published studies on this compound, the following are generalized workflows that would be applicable for its synthesis and biological evaluation.

Synthetic and Purification Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Antimicrobial Screening Workflow

Caption: A generalized workflow for in vitro antimicrobial screening.

Conclusion

This compound is a readily synthesizable isoxazole derivative with known physical properties and strong potential as an antimicrobial agent. The proposed synthetic route via a 1,3-dipolar cycloaddition offers a straightforward method for its preparation. While there is a lack of detailed, publicly available biological data for this specific compound, its structural similarity to other bioactive isoxazoles and its industrial applications as a preservative suggest that it is a promising candidate for further investigation in drug discovery and development, particularly in the field of antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis, comprehensive antimicrobial screening against a broad panel of pathogens, and elucidation of its mechanism of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyl-5-methyl-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-5-methyl-3-phenylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1][2] Its unique molecular architecture, featuring an isoxazole core substituted with phenyl, methyl, and acetyl groups, imparts specific physicochemical properties that are pivotal for its reactivity and application in drug design and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Acetyl-5-methyl-3-phenylisoxazole, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. While comprehensive experimental data for 4-Acetyl-5-methyl-3-phenylisoxazole is not extensively available in the public domain, the following table summarizes the known quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [Chem-Impex][2] |

| Molecular Weight | 201.22 g/mol | [Chem-Impex][2] |

| CAS Number | 19212-42-1 | [Chem-Impex][2] |

| Appearance | White crystalline powder | [IndiaMART][3] |

| Melting Point | 51-53 °C | [IndiaMART][3] |

| Boiling Point | 338.6 °C at 760 mmHg | [IndiaMART][3] |

| Density | 0.970 g/mL (at 20 °C) | [IndiaMART][3] |

| Solubility | 2300 ppm at 25 °C (Solvent not specified) | [IndiaMART][3] |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 4-Acetyl-5-methyl-3-phenylisoxazole are crucial for its application in research and development. The following sections provide generalized methodologies based on established procedures for similar isoxazole derivatives.

Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole

A common and effective method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a β-diketone with hydroxylamine. A plausible synthetic route for 4-Acetyl-5-methyl-3-phenylisoxazole involves the reaction of benzaldehyde oxime with acetylacetone.

Materials:

-

Benzaldehyde oxime

-

Acetylacetone (2,4-pentanedione)

-

A suitable base (e.g., sodium ethoxide, piperidine)

-

An oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)

-

An appropriate solvent (e.g., ethanol, methanol, dimethylformamide (DMF))

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Oxime Formation (if starting from benzaldehyde): If not starting with benzaldehyde oxime, it can be prepared by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde oxime and acetylacetone in the chosen solvent.

-

Addition of Base and Oxidizing Agent: To the stirred solution, add the base followed by the portion-wise addition of the oxidizing agent. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield pure 4-Acetyl-5-methyl-3-phenylisoxazole.

Characterization Protocols

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Acetyl-5-methyl-3-phenylisoxazole is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl group.

-

Methyl Protons (on the isoxazole ring): A singlet around δ 2.5-2.8 ppm corresponding to the three protons of the methyl group at position 5.

-

Acetyl Protons: A singlet around δ 2.3-2.6 ppm corresponding to the three protons of the acetyl group at position 4.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) for the acetyl carbonyl carbon.

-

Isoxazole Ring Carbons: Signals for the carbons of the isoxazole ring (C3, C4, and C5) will appear in the range of δ 110-170 ppm.

-

Phenyl Carbons: Signals for the carbons of the phenyl ring will be observed in the aromatic region (δ 125-140 ppm).

-

Methyl Carbons: Signals for the methyl carbons will appear in the upfield region (δ 10-30 ppm).

-

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 201.

-

Fragmentation Pattern: Common fragmentation pathways for such isoxazole derivatives may involve the cleavage of the acetyl group, loss of CO, and fragmentation of the isoxazole ring. Key fragments could include [M-CH₃]⁺ (m/z 186), [M-COCH₃]⁺ (m/z 158), and fragments corresponding to the phenyl and isoxazole moieties.

Sample Preparation for MS:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Chromatography is essential for assessing the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Procedure: Dissolve a small amount of the sample in the mobile phase, filter it, and inject it into the HPLC system. Purity is determined by the percentage of the area of the main peak.

-

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Procedure: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC system.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole.

Caption: Generalized synthetic workflow for 4-Acetyl-5-methyl-3-phenylisoxazole.

Biological Context and Applications

4-Acetyl-5-methyl-3-phenylisoxazole is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activities. The isoxazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] The acetyl group at the 4-position of the isoxazole ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening. Its role as a reference standard in chromatography underscores its importance in analytical chemistry for the quality control of related pharmaceutical products.[2]

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties, generalized experimental protocols for synthesis and characterization, and a visual representation of the synthetic workflow for 4-Acetyl-5-methyl-3-phenylisoxazole. While some specific experimental data for this compound remain to be fully elucidated in publicly accessible literature, the information provided herein, based on established chemical principles and data from closely related analogues, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical entity. Further experimental investigation is warranted to fully characterize its physicochemical profile and explore its potential in various scientific and industrial applications.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. indiamart.com [indiamart.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

Elucidating the Molecular Architecture: A Technical Guide to 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. The document outlines the key physicochemical properties, a plausible synthetic route, and a detailed breakdown of the spectroscopic analysis required to confirm its molecular structure.

Introduction

This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole scaffold is of significant interest in medicinal chemistry and drug discovery, as it is a core component in numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities.[4] The precise arrangement of the phenyl, methyl, and acetyl substituents on the isoxazole ring is critical to its chemical properties and biological function, making unambiguous structure elucidation a fundamental requirement for any research or development application.[5] This guide details the synergistic use of modern analytical techniques to confirm its identity.

Physicochemical and Structural Properties

The compound, also known as 4-Acetyl-5-methyl-3-phenylisoxazole, presents as a white crystalline powder.[6] Its key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | White crystalline powder | [6] |

| Melting Point | 51-53°C | [6] |

| Boiling Point | 338.6°C at 760 mmHg | [6] |

| Density | 0.970 g/mL (at 20°C) | [6] |

| Flash Point | 158.6°C | [6] |

| InChI Key | SMNLZIPZXIVDCL-UHFFFAOYSA-N (analogue) | [7] |

| SMILES | O=C(C)C1=C(C)ON=C1C2=CC=CC=C2 (predicted) | N/A |

Synthesis Pathway

The synthesis of 3,4,5-trisubstituted isoxazoles like the title compound can be efficiently achieved through the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[8][9][10] A highly plausible route involves the reaction of 2-acetyl-1-phenylbutane-1,3-dione with hydroxylamine hydrochloride. The regiochemistry of the cyclization can be controlled by reaction conditions to yield the desired isomer.[8][11]

Experimental Protocol: Synthesis

-

Reaction Setup : To a solution of 2-acetyl-1-phenylbutane-1,3-dione (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as pyridine or sodium acetate (1.2 eq).[8]

-

Reaction Execution : Stir the mixture and heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification : Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[8]

Structure Elucidation via Spectroscopic Analysis

The definitive structure of the compound is established by a combination of spectroscopic methods. While a complete experimental dataset for the title compound is not publicly available, the following data is predicted based on its structure and known data from closely related analogues.[7][12]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and chemical environment of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 - 7.80 | Multiplet | 2H | Phenyl (ortho-H) |

| ~ 7.40 - 7.50 | Multiplet | 3H | Phenyl (meta, para-H) |

| ~ 2.65 | Singlet | 3H | C5-CH₃ (Isoxazole) |

| ~ 2.45 | Singlet | 3H | COCH₃ (Acetyl) |

Interpretation: The multiplet signals between 7.40 and 7.80 ppm are characteristic of a mono-substituted phenyl group. Two distinct singlet signals are expected for the two methyl groups. The downfield shift of the isoxazole methyl group (~2.65 ppm) compared to the acetyl methyl group (~2.45 ppm) is anticipated due to the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 194.0 | C =O (Acetyl) |

| ~ 171.0 | C5 (Isoxazole) |

| ~ 162.0 | C3 (Isoxazole) |

| ~ 130.5 | Phenyl (para-C) |

| ~ 129.0 | Phenyl (ortho-C) |

| ~ 128.8 | Phenyl (meta-C) |

| ~ 127.5 | Phenyl (ipso-C) |

| ~ 115.0 | C4 (Isoxazole) |

| ~ 30.0 | C OCH₃ (Acetyl) |

| ~ 12.0 | C5-C H₃ (Isoxazole) |

Interpretation: The spectrum is expected to show 10 distinct carbon signals, corresponding to the 12 carbon atoms (accounting for symmetry in the phenyl group). Key signals include the carbonyl carbon of the acetyl group at a very downfield position (~194.0 ppm), the three distinct carbons of the isoxazole ring, and four signals for the phenyl group. The two methyl carbons are expected at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (CH₃) |

| ~ 1700 | C=O stretch (strong) | Ketone (Acetyl) |

| ~ 1610, 1580 | C=C & C=N stretch | Aromatic & Isoxazole Ring |

| ~ 1450 | C-H bend | Aliphatic (CH₃) |

| ~ 900 - 675 | C-H out-of-plane bend | Aromatic |

Interpretation: The most prominent feature would be a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the acetyl group. Bands corresponding to the aromatic C=C and isoxazole C=N stretches, as well as aromatic and aliphatic C-H stretches, would confirm the presence of these key structural components.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| ~ 201 | [M]⁺, Molecular Ion |

| ~ 186 | [M - CH₃]⁺ |

| ~ 158 | [M - COCH₃]⁺ |

| ~ 105 | [C₆H₅CO]⁺ |

| ~ 77 | [C₆H₅]⁺ |

| ~ 43 | [COCH₃]⁺ |

Interpretation: The molecular ion peak [M]⁺ at m/z ≈ 201 would confirm the molecular formula C₁₂H₁₁NO₂. Key fragmentation pathways would include the loss of the acetyl group (M-43) and the cleavage of the phenyl group, leading to characteristic fragments that further support the proposed structure.

General Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[13] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[14][15]

-

IR Spectroscopy : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry : Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), which provide the mass-to-charge ratio of the molecular ion and its fragments.

Integrated Structure Elucidation Workflow

The final structure is confirmed not by any single piece of data, but by the convergence of all spectroscopic evidence. The logical workflow for the elucidation is diagrammed below.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integrated interpretation of multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula, while IR spectroscopy confirms the presence of key functional groups, notably the acetyl carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the proton and carbon frameworks, respectively, allowing for the unambiguous assignment of the phenyl, methyl, and acetyl substituents on the isoxazole core. This comprehensive analytical approach is essential for verifying the identity and purity of the compound, ensuring its suitability for applications in research and development.

References

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. chemimpex.com [chemimpex.com]

- 6. indiamart.com [indiamart.com]

- 7. 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. journalajocs.com [journalajocs.com]

- 13. scienceopen.com [scienceopen.com]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a valuable heterocyclic ketone intermediate in the development of pharmaceuticals and agrochemicals. The document details the most plausible synthetic pathway, experimental protocols, and relevant chemical data.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a classical isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. In this specific case, the key starting material is 3-benzoyl-pentane-2,4-dione. The reaction proceeds by the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring.

The overall reaction is a two-step process starting from readily available precursors:

-

Step 1: Synthesis of 3-Benzoyl-pentane-2,4-dione: This intermediate is prepared via the C-acylation of pentane-2,4-dione with benzoyl chloride.

-

Step 2: Synthesis of this compound: The target compound is synthesized by the reaction of 3-benzoyl-pentane-2,4-dione with hydroxylamine hydrochloride.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

2.1. Step 1: Synthesis of 3-Benzoyl-pentane-2,4-dione

This procedure is based on standard methods for the C-acylation of β-dicarbonyl compounds.

Materials:

-

Pentane-2,4-dione

-

Benzoyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether.

-

A solution of pentane-2,4-dione (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

A solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether is then added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is acidified with 1 M HCl to pH ~5 and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-benzoyl-pentane-2,4-dione, which can be purified by vacuum distillation or recrystallization.

2.2. Step 2: Synthesis of this compound

This protocol is adapted from established procedures for isoxazole synthesis from 1,3-dicarbonyl compounds.

Materials:

-

3-Benzoyl-pentane-2,4-dione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-benzoyl-pentane-2,4-dione (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq) are dissolved in a mixture of ethanol and water (e.g., 2:1 v/v).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure.

-

The resulting aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to afford the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or hexane to yield a white crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19212-42-1 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 338.6 °C at 760 mmHg | [2] |

| Flash Point | 158.6 °C | [2] |

| Density | 0.970 g/mL (20 °C) | [2] |

| Solubility | 2300 ppm at 25 °C | [2] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~7.8-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~195 (C=O), ~170 (isoxazole C5), ~162 (isoxazole C3), ~130-128 (aromatic C), ~115 (isoxazole C4), ~30 (-COCH₃), ~12 (-CH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch, ketone), ~1590 (C=N stretch, isoxazole), ~1450 (C=C stretch, aromatic) |

| Mass Spec (EI) | m/z 201 [M]⁺ |

Note: The spectroscopic data is predicted based on the structure and may vary slightly depending on the experimental conditions.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and workflows.

4.1. Synthesis of 3-Benzoyl-pentane-2,4-dione

Caption: Workflow for the synthesis of the 3-benzoyl-pentane-2,4-dione intermediate.

4.2. Synthesis of this compound

Caption: Experimental workflow for the synthesis of the final product.

4.3. Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

References

An In-Depth Technical Guide to the Spectral Analysis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of a complete experimental dataset for this specific molecule, this guide presents predicted spectral data based on analogous isoxazole derivatives, alongside detailed experimental protocols for acquiring such data.

Compound Overview

-

Compound Name: this compound

-

Synonyms: 4-Acetyl-5-methyl-3-phenylisoxazole[1]

-

Molecular Formula: C₁₂H₁₁NO₂[1]

-

Molecular Weight: 201.22 g/mol [1]

-

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 - 7.80 | Multiplet | 2H | Phenyl Protons (ortho) |

| ~ 7.40 - 7.50 | Multiplet | 3H | Phenyl Protons (meta, para) |

| ~ 2.60 | Singlet | 3H | Acetyl Methyl Protons (-COCH₃) |

| ~ 2.50 | Singlet | 3H | Isoxazole Methyl Protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Carbonyl Carbon (C=O) |

| ~ 170 | Isoxazole C5 |

| ~ 162 | Isoxazole C3 |

| ~ 128 - 131 | Phenyl Carbons |

| ~ 115 | Isoxazole C4 |

| ~ 30 | Acetyl Methyl Carbon |

| ~ 12 | Isoxazole Methyl Carbon |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1700 | Strong | C=O Stretch (Ketone) |

| ~ 1610 | Medium | C=N Stretch (Isoxazole Ring) |

| ~ 1580, 1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~ 1450 | Medium | C-H Bend (Methyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 201 | Molecular Ion [M]⁺ |

| 186 | [M - CH₃]⁺ |

| 158 | [M - COCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a sufficient number of scans, which will be significantly more than for ¹H NMR, to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific ionization technique.

-

Instrumentation: A mass spectrometer, commonly equipped with an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquisition (Electron Impact - EI):

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound, such as this compound, using a combination of spectroscopic techniques.

Caption: A logical workflow for molecular structure elucidation.

This systematic approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of organic molecules in a research and development setting.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the underlying mechanisms and processes.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[1][2][3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various isoxazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | PC3 (Prostate) | 53.96 ± 1.732 | [4] |

| HEK (Human Embryonic Kidney) | 41.24 ± 1.881 | [4] | |

| 1b | PC3 (Prostate) | 47.27 ± 1.675 | [4] |

| HEK (Human Embryonic Kidney) | 42.10 ± 1.46 | [4] | |

| 1c | PC3 (Prostate) | 147.9 ± 2.170 | [4] |

| HEK (Human Embryonic Kidney) | 66.13 ± 2.073 | [4] | |

| 1d | PC3 (Prostate) | 38.63 ± 1.587 | [4] |

| HEK (Human Embryonic Kidney) | 103.1 ± 1.900 | [4] | |

| Doxorubicin | PC3 (Prostate) | 0.09 ± 0.014 | [4] |

| HEK (Human Embryonic Kidney) | 171.65 ± 2.65 | [4] | |

| 4h | A549 (Lung) | 1.51 | [1] |

| 4i | A549 (Lung) | 1.49 | [1] |

Signaling Pathway: Induction of Apoptosis via HSP90 Inhibition

A significant mechanism by which isoxazole derivatives exert their anticancer effects is through the inhibition of Heat Shock Protein 90 (HSP90).[5] HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[5] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering apoptosis.

References

- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a chemical compound primarily utilized as a versatile intermediate or scaffold in the synthesis of more complex, biologically active molecules. While the compound itself is not documented as a direct therapeutic agent, its structural motif is central to the development of derivatives with significant pharmacological activities. This guide elucidates the potential therapeutic targets of molecules derived from this isoxazole core, focusing on the underlying mechanisms of action, supporting quantitative data, and detailed experimental protocols for target validation. The primary therapeutic areas identified are inflammatory diseases, through the potent inhibition of the p38 MAP kinase pathway, and central nervous system disorders, via modulation of the dopamine transporter.

Introduction: The Isoxazole Scaffold

The compound this compound, identified by CAS Number 39048-55-6, belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are five-membered rings containing adjacent nitrogen and oxygen atoms and are recognized as "privileged structures" in medicinal chemistry due to their ability to participate in various non-covalent interactions with a wide range of biological targets.[1][2] The ethanone group on the C4 position of the isoxazole ring serves as a key functional handle for synthetic modifications, allowing for the generation of diverse chemical libraries. Research indicates that derivatives synthesized from this core structure exhibit potent activities against several key therapeutic targets.[3][4]

Primary Therapeutic Target Area: Inflammatory Diseases

The most significant therapeutic potential for derivatives of this compound lies in the treatment of inflammatory diseases.[5] The isoxazole scaffold has been successfully incorporated into molecules designed to inhibit key enzymes in inflammatory cascades.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in regulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] Dysregulation of the p38 MAPK pathway is implicated in numerous inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), making it a critical target for therapeutic intervention.[5][7] The isoxazole moiety is a feature in various potent kinase inhibitors, and derivatives from this class have shown promise as p38 MAPK inhibitors.[8]

The p38 MAPK signaling cascade is activated by environmental stresses and inflammatory cytokines.[7] This leads to the phosphorylation of downstream targets that control the expression of inflammatory genes.[6] The diagram below illustrates the canonical pathway and the point of intervention for p38 inhibitors.

While specific IC50 values for direct derivatives of this compound are not publicly available, the table below lists well-characterized p38 MAPK inhibitors, some of which contain heterocyclic cores, to provide context for the potency required for therapeutic efficacy.

| Compound | Target Isoform(s) | IC50 Value | Reference(s) |

| Adezmapimod (SB203580) | p38α | 0.3-0.5 µM | [8] |

| SB202190 | p38α / p38β | 50 nM / 100 nM | [8] |

| BIRB 796 | p38α | Picomolar affinity (Kd) | |

| TAK-715 | p38α | 7.1 nM | [8] |

| Pamapimod | p38α / p38β | 14 nM / 480 nM | [8] |

| Pexmetinib | p38α | 4 nM | [8] |

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase using the ADP-Glo™ luminescence assay, which quantifies the amount of ADP produced during the kinase reaction.[6][9]

1. Reagent Preparation:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]

-

p38α Kinase: Dilute recombinant human p38α in Kinase Buffer to the desired working concentration.

-

Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., ATF2) and ATP in Kinase Buffer. The final ATP concentration should be near the Km for p38α.[6]

-

Test Compound: Prepare serial dilutions of the test compound (derived from this compound) in DMSO, then dilute further in Kinase Buffer. Include a DMSO-only vehicle control.

2. Reaction Setup (384-well plate):

-

Add 1 µL of the diluted test compound or DMSO to the appropriate wells.[9]

-

Add 2 µL of the p38α kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.[9]

3. Kinase Reaction and Termination:

-

Incubate the plate at room temperature for 60 minutes.[9]

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

-

Incubate at room temperature for 40 minutes.[10]

4. Signal Generation and Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.[6]

-

Incubate at room temperature for 30 minutes.[6]

-

Measure luminescence using a plate-reading luminometer.

5. Data Analysis:

-

The luminescent signal is directly proportional to kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Cyclooxygenase (COX) and Lipoxygenase (LOX)

Isoxazole derivatives have also been investigated as inhibitors of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[3] These mediators are critical to the inflammatory process.

A study on novel chalcone-based isoxazole derivatives reported the following inhibitory activities compared to the standard drug, diclofenac.[3]

| Compound | Target Enzyme | IC50 Value (µM) | Standard (Diclofenac) IC50 (µM) | Reference |

| Isoxazole Derivative (Ic) | COX | 84.03 | 42.38 | [3] |

| Isoxazole Derivative (Ic) | LOX | 96.83 | 45.85 | [3] |

Secondary Therapeutic Target Area: Central Nervous System (CNS) Disorders

Derivatives of the isoxazole scaffold have demonstrated potent activity against targets within the CNS, suggesting applications beyond inflammation.

Dopamine Transporter (DAT)

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Inhibition of DAT is a key mechanism for the action of stimulants like cocaine and is a therapeutic strategy for conditions such as ADHD.[11] The development of DAT inhibitors with specific kinetic profiles (slow onset, long duration) is an active area of research for addiction pharmacotherapies.[11]

A series of novel 8-thiabicyclo[3.2.1]octanes featuring a 2-isoxazole substituent (derived from a related isoxazole core) were synthesized and found to be potent and selective inhibitors of DAT.[11]

| Compound Class | Target | IC50 Range (nM) | Selectivity vs. SERT | Reference |

| 3β-Aryl-2-isoxazole-8-thiabicyclo[3.2.1]octanes | DAT | 7 - 43 | Substantial | [11] |

General Cellular Anti-Inflammatory Assays

To assess the broader anti-inflammatory potential of novel compounds derived from this compound, cellular assays are indispensable. These assays measure the ability of a compound to suppress the release of inflammatory mediators from cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[12][13]

Experimental Protocol: Measurement of TNF-α Inhibition in LPS-Stimulated Macrophages

This protocol describes how to measure the inhibitory effect of a test compound on the production of TNF-α from the murine macrophage cell line RAW 264.7.[13]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[13]

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[13]

2. Cell Treatment:

-

Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).[12]

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]

-

Incubate the plates for an additional 4 to 24 hours (optimization may be required).

3. Sample Collection and Analysis (ELISA):

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines.[12]

-

Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions precisely.[14] The general steps involve adding the supernatant to an antibody-coated plate, followed by detection antibodies and a substrate to produce a colorimetric signal.

4. Data Analysis:

-

Generate a standard curve using known concentrations of recombinant TNF-α.

-

Calculate the TNF-α concentration in each sample from the standard curve.

-

Determine the percentage of inhibition by comparing the TNF-α levels in compound-treated groups to the LPS-stimulated vehicle control group.

Conclusion

This compound is a valuable starting material for the synthesis of pharmacologically active compounds. The evidence strongly suggests that its derivatives are promising candidates for the development of novel therapeutics. The primary and most well-supported therapeutic application is in the treatment of inflammatory diseases, with p38 MAP kinase standing out as a key target. Furthermore, the demonstrated activity of related isoxazole structures on the dopamine transporter highlights a secondary, yet significant, potential in the development of treatments for CNS disorders. Future research should focus on synthesizing and screening libraries of derivatives of this compound to identify candidates with optimal potency, selectivity, and pharmacokinetic properties for these high-value therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of the potential mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone. As of the latest literature review, specific experimental data for this exact compound is not publicly available. The information presented herein is extrapolated from studies on structurally related 3,4,5-trisubstituted isoxazole derivatives and is intended to serve as a predictive guide for research and development professionals.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The isoxazole scaffold is a key feature in several approved drugs.[2] Substituted isoxazoles have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties. The compound this compound belongs to the class of 3,4,5-trisubstituted isoxazoles. Based on the activities of structurally similar molecules, it is hypothesized that this compound may exert its biological effects through the modulation of key cellular pathways, such as those involved in cell proliferation, apoptosis, and cell cycle regulation.[1][2]

Potential Biological Activities and Mechanism of Action

The biological activity of isoxazole derivatives is largely influenced by the nature and position of the substituents on the isoxazole ring. For 3,4,5-trisubstituted isoxazoles, anticancer activity is a frequently reported and extensively studied therapeutic potential.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against a variety of cancer cell lines.[3] The proposed mechanisms of action often converge on the induction of apoptosis (programmed cell death) and/or the induction of cell cycle arrest.[4][5]

Induction of Apoptosis: Isoxazole derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][6] This can involve the modulation of key regulatory proteins such as:

-

Bcl-2 family proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7]

-

Caspases: Activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2]

Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression, preventing cancer cells from dividing and proliferating. Isoxazole derivatives have been observed to cause cell cycle arrest at various phases, most notably the G2/M phase.[5][8] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Quantitative Data (Illustrative)

While specific quantitative data for this compound is not available, the following table presents representative half-maximal inhibitory concentration (IC50) values for other 3,4,5-trisubstituted isoxazole derivatives against various cancer cell lines to illustrate the potential potency of this class of compounds.

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Isoxazole Derivative A | HL-60 (Leukemia) | MTT Assay | 86 | [7] |

| Isoxazole Derivative B | K-562 (Leukemia) | MTS Assay | 16 | [9] |

| Isoxazole Derivative C | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.84 | [3] |

| Isoxazole Derivative D | B16F1 (Melanoma) | MTS Assay | 0.079 | [10] |

| Isoxazole Derivative E | HeLa (Cervical Cancer) | MTT Assay | 7.55 | [10] |

Experimental Protocols

The following is a generalized protocol for a standard in vitro assay used to determine the cytotoxic activity of a compound like this compound.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway that could be modulated by isoxazole derivatives and a general workflow for the discovery and characterization of such compounds.

Caption: Hypothetical apoptotic pathway modulated by an isoxazole derivative.

Caption: General experimental workflow for drug discovery of isoxazole derivatives.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Acetyl-5-methyl-3-phenylisoxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetyl-5-methyl-3-phenylisoxazole, a versatile heterocyclic compound with significant applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on qualitative solubility information, the structural factors influencing its solubility, and detailed experimental protocols for determining solubility in organic solvents.

Introduction to 4-Acetyl-5-methyl-3-phenylisoxazole

4-Acetyl-5-methyl-3-phenylisoxazole, with the chemical formula C₁₂H₁₁NO₂, is a derivative of isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the acetyl group and the phenyl ring contributes to its unique physicochemical properties and its utility as a building block in the synthesis of various biologically active molecules.[1] Understanding its solubility is crucial for its application in drug formulation, reaction chemistry, and materials science.

Qualitative Solubility Profile

The parent isoxazole ring is generally more soluble in polar solvents such as water, methanol, and ethanol.[2] For a closely related compound, 4-methyl-5-phenylisoxazole, good solubility in common organic solvents has been noted.[3] Based on these observations, it can be inferred that 4-Acetyl-5-methyl-3-phenylisoxazole is likely to exhibit solubility in a range of polar and moderately polar organic solvents.

Table 1: Summary of Qualitative Solubility Information

| Compound | Solvent Type | Qualitative Solubility | Reference |

| 4-Acetyl-5-methyl-3-phenylisoxazole | General Organic Solvents | Enhanced by acetyl group | [1] |

| Isoxazole (parent heterocycle) | Polar Solvents (e.g., water, methanol, ethanol) | More Soluble | [2] |

| 4-Methyl-5-phenylisoxazole | Common Organic Solvents | Good | [3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4] The following protocol outlines the general steps for determining the solubility of 4-Acetyl-5-methyl-3-phenylisoxazole in an organic solvent.

3.1. Materials and Equipment

-

4-Acetyl-5-methyl-3-phenylisoxazole (pure solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-Acetyl-5-methyl-3-phenylisoxazole to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-Acetyl-5-methyl-3-phenylisoxazole in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted solution) × (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of 4-Acetyl-5-methyl-3-phenylisoxazole in organic solvents is influenced by several factors:

-

Polarity of the Solvent: Based on the "like dissolves like" principle, solvents with polarities similar to that of the solute are generally more effective. The presence of the polar acetyl and isoxazole groups suggests that polar and moderately polar solvents will be effective.

-

Temperature: The solubility of solids in liquids typically increases with temperature.

-

Hydrogen Bonding: The oxygen and nitrogen atoms in the isoxazole ring and the oxygen of the acetyl group can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.

-

Molecular Size and Shape: The relatively planar structure and moderate molecular weight of the compound will also influence its interaction with solvent molecules.

Conclusion

While quantitative solubility data for 4-Acetyl-5-methyl-3-phenylisoxazole in organic solvents is currently scarce in the public domain, its chemical structure suggests good solubility in a range of common organic solvents, a property enhanced by its acetyl group. For researchers and professionals in drug development, the experimental protocol provided in this guide offers a robust method for determining the precise solubility in solvents relevant to their specific applications. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this important molecule.

References

The Discovery and Synthetic History of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The subject of this guide, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, is a trisubstituted isoxazole that holds potential as a versatile synthetic intermediate in the development of novel therapeutic agents and agrochemicals.[1] Its structure, featuring a phenyl group at the 3-position, a methyl group at the 5-position, and an acetyl group at the 4-position, offers multiple points for chemical modification, making it an attractive building block for combinatorial chemistry and lead optimization studies. This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and potential applications of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These data are compiled from publicly available sources and commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 19212-42-1 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 51-53 °C | [3] |

| Boiling Point | 338.6 °C at 760 mmHg | [3] |

| Density | 0.970 g/mL (at 20 °C) | [3] |

| Flash Point | 158.6 °C | [3] |

| Solubility | 2300 ppm at 25 °C | [3] |

Table 1: Physicochemical Properties of this compound

Synthetic Methodologies

The synthesis of 3,4,5-trisubstituted isoxazoles such as this compound is primarily achieved through two well-established synthetic strategies. While the original publication detailing the first synthesis of this specific compound is not readily identifiable, the following sections describe the most probable and widely employed methods for its preparation.

Claisen Isoxazole Synthesis (via β-Diketone)

The Claisen isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] For the synthesis of the target molecule, the key intermediate would be 2-acetyl-1-phenylbutane-1,3-dione.

Step 1: Synthesis of the β-Diketone Intermediate (2-acetyl-1-phenylbutane-1,3-dione)

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl benzoylacetate.

-

To this solution, add acetic anhydride dropwise with stirring at room temperature.

-

The reaction mixture is then heated at reflux for several hours.

-

After cooling, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to precipitate the crude β-diketone.

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-acetyl-1-phenylbutane-1,3-dione.

Step 2: Cyclocondensation with Hydroxylamine

-

The synthesized β-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added to the solution of the β-diketone.

-

The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then cooled and poured into cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford this compound.

Caption: Workflow for the Claisen Isoxazole Synthesis.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

An alternative and powerful method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For the target molecule, this would involve the reaction of benzonitrile oxide with pent-3-yn-2-one.

Step 1: In Situ Generation of Benzonitrile Oxide

-

Benzaldoxime is dissolved in an inert solvent such as dichloromethane or chloroform.

-

A mild oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, is added portion-wise to the solution at 0 °C.

-

A base, typically triethylamine, is then added dropwise to the reaction mixture to facilitate the elimination of HCl and generate the benzonitrile oxide in situ.

Step 2: Cycloaddition with the Alkyne

-

To the solution containing the in situ generated benzonitrile oxide, pent-3-yn-2-one is added.

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the 1,3-Dipolar Cycloaddition Synthesis.

Biological Significance and Potential Applications

While specific biological activity data for this compound are limited in publicly accessible literature, the isoxazole scaffold is a well-recognized pharmacophore with a broad range of biological activities.

Potential Therapeutic Areas:

-

Anti-inflammatory and Analgesic Effects: Commercial suppliers suggest potential anti-inflammatory and analgesic properties for this compound.[1] Numerous isoxazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Antimicrobial and Antifungal Activity: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs. The structural features of this compound make it a candidate for investigation in this area.

-

Anticancer Properties: Certain substituted isoxazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.

Given its structural attributes and the established biological importance of the isoxazole moiety, this compound represents a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

Caption: Potential Therapeutic Applications of the Core Compound.

Conclusion

This compound is a synthetically accessible isoxazole derivative with potential for further development in medicinal chemistry and materials science. Although its specific discovery and history are not well-documented in the public domain, established synthetic routes provide reliable methods for its preparation. The physicochemical and potential biological properties outlined in this guide offer a foundation for future research and development efforts aimed at harnessing the therapeutic potential of this and related isoxazole compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Safety and Handling of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone